Otilonium bromide is a quaternary ammonium compound primarily recognized for its antispasmodic properties. Its chemical structure is defined as diethylmethyl(2-[4-{2-octyloxybenzamido} benzoyloxy]-ethyl)ammonium bromide, with the molecular formula and a molecular weight of approximately 563.6 g/mol . This compound is marketed under various trade names, including Spasmomen, and is predominantly used to alleviate symptoms associated with irritable bowel syndrome by relaxing the smooth muscles in the gastrointestinal tract .
Otilonium bromide acts as a dual inhibitor:
Otilonium bromide is generally well-tolerated, but side effects like dry mouth, constipation, and blurry vision can occur.
The synthesis of otilonium bromide involves several key reactions:
These reactions highlight the complexity involved in synthesizing this compound, emphasizing its unique structural features.
Otilonium bromide exhibits a multifaceted mechanism of action that contributes to its efficacy as a spasmolytic agent. Key aspects include:
The synthesis methods for otilonium bromide have been detailed in various patents and studies. A notable method includes:
These methods underscore the importance of precise chemical handling and reaction monitoring in producing pharmaceutical-grade compounds.
Otilonium bromide is primarily applied in clinical settings for:
Research indicates that otilonium bromide interacts with multiple cellular pathways:
Several compounds share similarities with otilonium bromide, particularly in their antispasmodic properties or mechanisms of action. Here are some notable examples:
Otilonium bromide stands out due to its dual action as both an antimuscarinic agent and a calcium channel blocker, providing a unique therapeutic profile that effectively targets gastrointestinal motility issues while minimizing systemic side effects.
Otilonium bromide demonstrates distinctive pharmacokinetic characteristics that fundamentally define its therapeutic mechanism and safety profile [1] [2]. The quaternary ammonium structure of this compound severely restricts systemic absorption following oral administration, resulting in preferential accumulation within gastrointestinal tissues [3] [4].
Human pharmacokinetic studies reveal remarkably limited systemic bioavailability for otilonium bromide [3]. Following oral administration of radiolabeled otilonium bromide (10 mg) to healthy male subjects, mean peak plasma concentrations reach only 10.8 ng equivalents per milliliter, achieved approximately 2 hours post-dosing [3]. Plasma radioactivity remains detectable for a maximum of 6 hours after drug administration, with levels consistently remaining well below concentrations required for spasmolytic activity in vitro preparations [3].
The systemic absorption of otilonium bromide in humans represents merely 3% of the administered dose [4] [19]. This extraordinarily low bioavailability stems from the physicochemical properties inherent to the quaternary ammonium structure, which impedes transcellular absorption across intestinal epithelia [4] [19].
Animal studies corroborate these findings, demonstrating absolute oral bioavailability of 1.1% in rats following oral administration [14]. Intravenous pharmacokinetic parameters in bile duct cannulated rats reveal an elimination half-life of 7.9 ± 1.9 hours, clearance of 8.7 ± 3.1 milliliters per minute per kilogram, and volume of distribution of 5.7 ± 1.4 liters per kilogram [14].
Parameter | Value | Study Population | Dose |
---|---|---|---|
Peak plasma concentration (human) | 10.8 ng equivalents/ml | Healthy male subjects (n=5) | 10 mg [14C]-OB |
Time to peak plasma (human) | 2 hours | Healthy male subjects (n=5) | 10 mg [14C]-OB |
Plasma detectable duration (human) | Up to 6 hours | Healthy male subjects (n=5) | 10 mg [14C]-OB |
Systemic absorption percentage (human) | 3% | Healthy volunteers | Variable |
Absolute bioavailability (rat) | 1.1% | Rats (oral administration) | 20 mg/kg oral |
Half-life elimination (rat, intravenous) | 7.9 ± 1.9 hours | Bile duct cannulated rats | 1 mg/kg intravenous |
Volume of distribution (rat, intravenous) | 5.7 ± 1.4 L/kg | Bile duct cannulated rats | 1 mg/kg intravenous |
Clearance (rat, intravenous) | 8.7 ± 3.1 mL/min/kg | Bile duct cannulated rats | 1 mg/kg intravenous |
Autoradiographic studies using radiolabeled otilonium bromide demonstrate marked selectivity for gastrointestinal tissues, particularly the large intestine [5] [7]. Binding studies reveal apparent dissociation constant values significantly lower for colonic tissues compared to upper gastrointestinal segments [3].
The binding affinity of otilonium bromide exhibits profound regional variation throughout the gastrointestinal tract [3]. Upper gastrointestinal tissues including stomach, duodenum, jejunum, and ileum demonstrate apparent dissociation constant values exceeding 1000 nanomolar, indicating weak binding affinity [3]. In contrast, large intestinal tissues display substantially higher binding affinity, with apparent dissociation constant values ranging from 20 to 25 nanomolar for rectum through ascending colon segments [3].
Gastrointestinal Tissue | Apparent Dissociation Constant (Kd) nM | Relative Binding Affinity |
---|---|---|
Stomach | < 1000 | Low (>50-fold lower than colon) |
Duodenum | < 1000 | Low (>50-fold lower than colon) |
Jejunum | < 1000 | Low (>50-fold lower than colon) |
Ileum | < 1000 | Low (>50-fold lower than colon) |
Ascending colon | 25 ± 1.7 | High |
Transverse colon | 23 ± 2.5 | High |
Descending colon | 24 ± 1.9 | High |
Sigmoid colon | 22 ± 2.4 | High |
Rectum | 20 ± 1.8 | Highest |
Quantitative tissue distribution studies demonstrate temporal accumulation patterns that correlate with gastrointestinal transit [5] [7]. Following oral administration of radiolabeled otilonium bromide (2 mg/kg) in rats, radioactivity initially concentrates in upper gastrointestinal segments, with jejunum and ileum walls achieving peak concentrations of 5.7 and 11.1 micrograms equivalents per gram respectively at 1.5 hours post-dosing [7]. Stomach wall concentrations reach 3.4 micrograms equivalents per gram at the same time point [7].
The distribution pattern shifts significantly toward lower gastrointestinal segments over time [7]. Peak concentrations in large intestine tissues occur between 4 and 8 hours following oral administration, with sustained elevated levels persisting for 24 hours [7]. Colon and rectum wall concentrations achieve maximum values of 4.0 micrograms equivalents per gram, maintained within therapeutic ranges throughout the observation period [7].
The concentration differential between plasma and gastrointestinal tissues represents a critical pharmacokinetic characteristic of otilonium bromide [5] [8]. Plasma concentrations consistently remain 1000-fold lower than corresponding gastrointestinal tract levels [5] [8]. This remarkable concentration gradient ensures therapeutic efficacy within target tissues while minimizing systemic exposure [8].
In human studies, therapeutic concentrations within large bowel smooth muscle tissues approximate 10 micromolar, corresponding to the range demonstrated effective for spasmolytic activity in vitro [15] [20]. These tissue concentrations contrast dramatically with plasma levels, which remain orders of magnitude below therapeutic thresholds [3] [15].
The elimination profile of otilonium bromide reflects its minimal systemic absorption and preferential gastrointestinal localization [3] [14]. Excretion occurs predominantly through fecal routes, with negligible renal clearance contributing to overall drug elimination [3].
Human studies demonstrate that 97.1% of administered otilonium bromide undergoes fecal elimination within 7 days following oral dosing [3]. This extensive fecal excretion pattern confirms the minimal absorption and subsequent systemic circulation of the compound [3]. The unchanged drug represents the predominant component of fecal excretion, indicating limited metabolic transformation within gastrointestinal tissues [3].
Animal studies corroborate human findings, with fecal recovery representing the primary elimination pathway [11] [14]. Rat studies demonstrate similar fecal excretion patterns, with the majority of administered dose recovered unchanged in feces [14].
Urinary excretion of otilonium bromide remains minimal across species [3] [14]. Human studies reveal urinary recovery of only 0.7% of administered dose within 7 days post-dosing [3]. This limited renal clearance reflects the poor systemic absorption and subsequent minimal presentation of drug to renal elimination mechanisms [3].
Intravenous administration studies in bile duct cannulated rats provide additional insight into renal clearance mechanisms [14]. Following intravenous dosing (1 mg/kg), urinary excretion accounts for 3.1 ± 0.7% of administered dose [14]. Biliary excretion contributes 11.6 ± 3.0% of intravenous dose, indicating preferential hepatobiliary over renal elimination pathways for systemically available drug [14].
Excretion Route | Human Studies | Rat Studies (Intravenous) |
---|---|---|
Fecal excretion | 97.1% (7 days) | Primary route |
Urinary excretion | 0.7% (7 days) | 3.1 ± 0.7% |
Biliary excretion | Not determined | 11.6 ± 3.0% |
Secondary peak concentrations observed in serum concentration-time profiles following both intravenous and oral administration indicate enterohepatic recirculation of otilonium bromide [14]. The small systemically absorbed fraction (approximately 3%) undergoes rapid elimination from circulation through biliary excretion, contributing to enterohepatic cycling [19] [14].
This enterohepatic recirculation pattern contributes to sustained gastrointestinal tissue exposure while maintaining minimal systemic concentrations [14] [19]. The biliary excretion component facilitates drug return to intestinal lumen, where renewed tissue binding and local activity occur [14].
The excretion kinetics of otilonium bromide demonstrate prolonged elimination from gastrointestinal tissues compared to plasma clearance [7]. While plasma radioactivity becomes undetectable within 6 hours following oral administration, persistent radioactive signaling continues at intestinal levels for up to 24 hours [3] [7].
This temporal dissociation between plasma and tissue clearance reflects the binding affinity differential between systemic circulation and gastrointestinal wall components [7]. The sustained tissue residence time correlates with prolonged therapeutic activity within target organs while facilitating eventual fecal elimination [7].
Human studies employing gas chromatographic-mass spectrometry detection demonstrate undetectable plasma concentrations following oral administration of 40 mg otilonium bromide to healthy volunteers [3]. This analytical finding confirms the minimal systemic exposure and predominant local gastrointestinal activity of the compound [3].
Irritant